
2-Azetidinomethyl-2'-chlorobenzophenone
Description
2-Azetidinomethyl-2'-chlorobenzophenone is a benzophenone derivative featuring an azetidine (a four-membered nitrogen-containing ring) substituent at the 2-position and a chlorine atom at the 2'-position of the benzophenone scaffold. Benzophenone derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and material science due to their structural versatility and bioactivity. However, discrepancies exist in the provided evidence regarding its identification. This ambiguity underscores the importance of verifying CAS numbers through authoritative sources like the EPA Handbook () or Ashford’s Dictionary ().
Structurally, the azetidinomethyl group introduces conformational rigidity, which may enhance binding affinity in drug-receptor interactions compared to linear alkyl chains. The 2'-chloro substituent likely influences electronic properties and metabolic stability.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(2-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-16-9-4-3-8-15(16)17(20)14-7-2-1-6-13(14)12-19-10-5-11-19/h1-4,6-9H,5,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJALEJLHXMUOPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643715 | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-03-8 | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinomethyl-2’-chlorobenzophenone typically involves the reaction of 2-chlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 2-Azetidinomethyl-2’-chlorobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Azetidinomethyl-2’-chlorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom at the 2’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Azetidinomethyl-2’-chlorobenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Azetidinomethyl-2’-chlorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The azetidinomethyl group can enhance the binding affinity of the compound to its target, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Benzophenones
Physicochemical Properties and Stability
- Melting Points: Chloro and fluoro substituents increase melting points (e.g., 4-Fluoro-2'-chlorobenzophenone: 60–62°C) compared to non-halogenated analogues .
- Solubility: Amino and nitro groups enhance polarity, improving solubility in polar solvents like DMSO, whereas halogenated derivatives are more lipophilic .
- Stability : Electron-withdrawing groups (e.g., nitro, chloro) reduce susceptibility to oxidative degradation, critical for shelf-life in pharmaceuticals .
Research Findings and Challenges
- Bioactivity: demonstrates that 2-amino-5-bromo-2'-chlorobenzophenone derivatives exhibit antimycobacterial activity, though cytotoxicity remains a concern .
- Analytical Challenges: highlights difficulties in detecting metabolites like 2-amino-5-bromo-2'-chlorobenzophenone due to hydrolysis instability, necessitating advanced LC-MS techniques .
- Regulatory Compliance: Compounds like 2-amino-4'-chlorobenzophenone (CAS 2894-51-1) require stringent safety protocols (e.g., skin protection) due to irritant properties .
Biological Activity
2-Azetidinomethyl-2'-chlorobenzophenone (CAS Number: 898755-03-8) is a synthetic compound that has drawn attention for its potential biological activities. Its structure features a benzophenone moiety, an azetidinomethyl group, and a chlorine atom, which contribute to its unique chemical properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClNO. The presence of the azetidinomethyl group enhances the compound's reactivity and interaction with biological targets.
Property | Value |
---|---|
IUPAC Name | [2-(azetidin-1-ylmethyl)phenyl]-(2-chlorophenyl)methanone |
Molecular Weight | 285.77 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The azetidinomethyl group may enhance binding affinity to these targets, potentially leading to inhibition or modulation of their activity. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolic processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell walls and interference with protein synthesis.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, it may inhibit tumor growth by disrupting angiogenesis, the process through which new blood vessels form to supply nutrients to tumors.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antibiotics (2023) evaluated the antimicrobial effects of various benzophenone derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
- Anticancer Activity : In a recent experimental study (2024), researchers assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons can be made with other similar compounds:
Compound Name | Structure Feature | Biological Activity |
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2-Azetidinomethyl-2'-methylbenzophenone | Methyl group instead of chlorine | Moderate antimicrobial activity |
2-Azetidinomethyl-2'-hydroxybenzophenone | Hydroxy group at the 2' position | Enhanced anticancer effects |
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific targets.
- In Vivo Studies : Evaluation of its efficacy and safety in animal models to assess therapeutic potential.
- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.